3-(1-Pyridin-4-yl-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid, with the CAS Number 610258-80-5, is a complex organic compound that belongs to the class of dihydroisoquinoline derivatives. This compound features a pyridine ring and a propanoic acid moiety, making it relevant in various biochemical applications. It has garnered attention for its potential in medicinal chemistry, particularly as a pharmacological agent due to its structural characteristics.
The compound can be sourced from chemical suppliers and is often referenced in scientific literature, particularly in studies focusing on neuropharmacology and drug design. Its synthesis and properties have been documented in various research articles and patents, highlighting its significance in pharmaceutical research.
3-(1-Pyridin-4-yl-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid is classified as an isoquinoline derivative. Isoquinolines are bicyclic compounds that are structurally related to quinolines but differ in the position of the nitrogen atom. This compound's unique structure contributes to its biological activity and potential therapeutic applications.
The synthesis of 3-(1-Pyridin-4-yl-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid typically involves multi-step organic reactions. Key methods include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For example, reactions may be conducted under inert atmospheres (e.g., nitrogen) to prevent oxidation.
The molecular formula for 3-(1-Pyridin-4-yl-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid is C_17H_18N_2O_2. The compound features:
The molecular weight is approximately 286.34 g/mol. The compound's structure can be visualized using molecular modeling software or through published structural diagrams in chemical databases.
3-(1-Pyridin-4-yl-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid can participate in various chemical reactions due to its functional groups:
Reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess conversion rates and product purity.
The mechanism of action for 3-(1-Pyridin-4-yl-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid primarily involves its interaction with specific receptors in the central nervous system. It is believed to modulate neurotransmitter systems, particularly those involving glutamate receptors, which are crucial for synaptic plasticity and memory function.
Research indicates that this compound may act as a positive allosteric modulator for certain glutamate receptor subtypes (GluN2C/D), enhancing receptor activity without directly activating them. This modulation could potentially lead to therapeutic effects in neurodegenerative diseases or cognitive disorders.
Key chemical properties include:
Relevant analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the identity and purity of the compound during synthesis and characterization.
3-(1-Pyridin-4-yl-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid has several applications in scientific research:
The construction of the dihydroisoquinoline-pyridine hybrid core relies on strategic bond disconnections, primarily targeting the C–N bond between the tetrahydroisoquinoline nitrogen and the propanoic acid linker, and the C–C bond linking the pyridine ring. A prevalent approach involves reductive amination between 1,2,3,4-tetrahydroisoquinoline and pyridine-4-carbaldehyde, followed by nucleophilic substitution with ethyl acrylate and subsequent saponification to yield the target propanoic acid derivative. Alternatively, N-alkylation of tetrahydroisoquinoline with 3-bromopropanoic acid esters precedes coupling with 4-halopyridines via palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination) [4].
Hybridization efficiency critically depends on linker length and rigidity. Computational docking studies (utilizing software like AutoDock Vina) indicate that a three-carbon propanoic acid spacer optimally bridges the dihydroisoquinoline and pyridine moieties, facilitating simultaneous interactions with biological targets like tubulin or histone deacetylases. Shorter (acetic acid) or longer (butanoic acid) linkers reduce binding affinity by 1.5–3 fold in simulated models, attributed to misalignment of key pharmacophores [4]. Molecular weight optimization below 500 Da, as validated in dihydropyrimidinone-quinoline hybrids, enhances drug-likeness by improving permeability and solubility [1].
Table 1: Synthetic Routes for Core Scaffold Assembly
Strategy | Key Steps | Yield Range | Advantages |
---|---|---|---|
Reductive Amination + Alkylation | 1. R₁R₂N-CHO + Tetrahydroisoquinoline → Iminium 2. NaBH₄ Reduction 3. N-Alkylation with Ethyl Acrylate 4. Ester Hydrolysis | 45–60% | Fewer steps; avoids metal catalysts |
N-Alkylation + Cross-Coupling | 1. Tetrahydroisoquinoline + Br-CH₂CH₂COOEt → N-Alkyl 2. Pd-catalyzed Coupling with 4-Halopyridine 3. Ester Hydrolysis | 30–52% | Tolerates diverse pyridine substitutions |
Asymmetric synthesis of the tetrahydroisoquinoline core focuses on controlling the C1 stereocenter. Chiral pool synthesis using enantiopure amino acids (e.g., phenylglycine or DOPA derivatives) provides high enantiomeric excess (>98% ee) but suffers from lengthy sequences and low overall yields (15–25%). Catalytic asymmetric methods offer superior efficiency:
Stereochemistry profoundly impacts biological activity. R-enantiomers of analogous tetrahydroisoquinoline hybrids exhibit 5–10× higher tubulin polymerization inhibition (IC₅₀ = 0.8 μM) than S-counterparts (IC₅₀ = 4.2 μM), attributed to optimal hydrophobic packing in the colchicine binding site [4].
Functionalizing the propanoic acid linker or coupling it to the dihydroisoquinoline nitrogen demands tailored solvent/catalyst systems. Key findings:
Table 2: Catalytic Systems for Key Bond-Forming Steps
Reaction | Optimal System | Conditions | Efficiency |
---|---|---|---|
N-Alkylation | K₂CO₃ / DMF / 60°C | Anhydrous, N₂ atm | 90–95% conversion in 2 h |
Decarboxylative Coupling | [Rh(COD)Cl]₂ (5 mol%) / CuCl₂ (20 mol%) / AcOH / O₂/CO (1:1) / 95°C | Acidic, oxidizing | TOF = 40 h⁻¹; 88% selectivity |
Ester Hydrolysis | LiOH / THF:H₂O (4:1) / 25°C | Biphasic | >99% conv. in 1 h; no epimerization |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5